

In Vitro Spectrum of Activity for Omadacycline Hydrochloride: A Technical Guide

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Compound of Interest		
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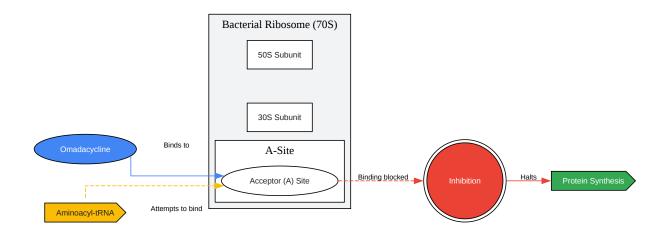
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro spectrum of activity of **omadacycline hydrochloride**, a novel aminomethylcycline antibiotic. The information is compiled from a comprehensive review of published research and is intended to serve as a core resource for professionals in the fields of microbiology, infectious diseases, and pharmaceutical development.

Mechanism of Action

Omadacycline exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][2] Like other tetracycline-class antibiotics, it binds to the 30S ribosomal subunit of bacteria. This binding physically obstructs the docking of aminoacyl-tRNA at the acceptor (A) site of the ribosome-mRNA complex. The prevention of aminoacyl-tRNA binding effectively halts the elongation of the polypeptide chain, leading to the cessation of protein synthesis and ultimately inhibiting bacterial growth. Due to modifications at the C7 and C9 positions of its tetracycline core, omadacycline is capable of overcoming common tetracycline resistance mechanisms, including ribosomal protection and efflux pumps.[1]





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Omadacycline's mechanism of action on the bacterial ribosome.

In Vitro Spectrum of Activity

The following tables summarize the in vitro activity of omadacycline against a wide range of clinically relevant bacterial pathogens, as determined by minimum inhibitory concentration (MIC) testing. The MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are presented in µg/mL.

Gram-Positive Bacteria

Omadacycline demonstrates potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).



Organism	MIC₅₀ (μg/mL)	MIC ₉₀ (μg/mL)
Staphylococcus aureus (all)	0.12	0.25[3]
Staphylococcus aureus (MRSA)	0.12	0.25[1][4]
Staphylococcus aureus (MSSA)	0.12	0.12[4]
Coagulase-negative staphylococci	0.12	0.5[3]
Enterococcus faecalis	0.12	0.25[5]
Enterococcus faecium	0.06	0.12[5]
Streptococcus pneumoniae	0.06	0.12[1]
Streptococcus pyogenes (Group A)	0.06	0.12[4]
Streptococcus agalactiae (Group B)	0.06	0.12
Viridans group streptococci	<0.03	0.06[4]
Listeria monocytogenes		

Gram-Negative Bacteria

Omadacycline exhibits activity against a range of Gram-negative bacteria, although MIC values are generally higher than those for Gram-positive organisms. It is notably active against respiratory pathogens.



Organism	MIC ₅₀ (μg/mL)	MIC90 (μg/mL)
Escherichia coli	1	2[5]
Klebsiella pneumoniae	2	8[4]
Enterobacter cloacae	4[1]	
Citrobacter spp.	4[1]	_
Haemophilus influenzae	1[1]	
Moraxella catarrhalis	0.12	0.25[4]
Acinetobacter baumannii	2	4[5]

Anaerobic Bacteria

Omadacycline demonstrates in vitro activity against a variety of anaerobic bacteria.

Organism	MIC ₅₀ (μg/mL)	MIC90 (μg/mL)
Bacteroides fragilis	0.5	4[6]
Bacteroides thetaiotaomicron	1	4[6]
Bacteroides vulgatus	0.12	1[6]
Bacteroides ovatus	0.5	8[6]
Clostridioides difficile	0.25	0.5[6]
Clostridium perfringens	4	16[6]
Prevotella spp.	0.5	2[6]
Porphyromonas asaccharolytica	0.25	0.5[6]
Peptostreptococcus spp.	0.12	1[6]

Atypical Bacteria



Omadacycline shows potent activity against atypical bacteria, which are common causes of respiratory infections.

Organism	MIC₅₀ (μg/mL)	MIC ₉₀ (μg/mL)
Legionella pneumophila	0.25	0.25[1]
Mycoplasma pneumoniae	0.25[7]	
Chlamydia pneumoniae	0.25[7]	_
Mycoplasma hominis	0.06[7]	_
Mycobacterium abscessus	2[7]	_
Mycobacterium fortuitum	0.5[7]	

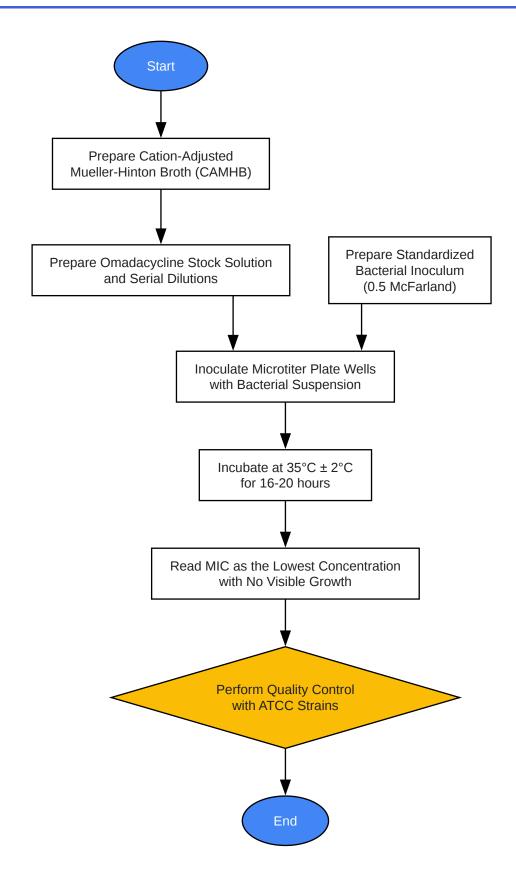
Experimental Protocols

The in vitro activity data presented in this guide were primarily generated using standardized broth microdilution methods as described by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution for Aerobic Bacteria (Based on CLSI M07)

This protocol outlines the general steps for determining the Minimum Inhibitory Concentration (MIC) of omadacycline against aerobic bacteria.





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Workflow for broth microdilution susceptibility testing.



Detailed Method:

- Preparation of Antimicrobial Agent: Omadacycline hydrochloride is dissolved in a suitable solvent to create a stock solution. A series of twofold dilutions are then prepared in cationadjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.[8]
- Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates to obtain fresh colonies. Several colonies are then suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]
- Inoculation and Incubation: The microtiter plates containing the serial dilutions of omadacycline are inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[8]
- MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of omadacycline that completely inhibits visible growth of the organism.
- Quality Control: Concurrent testing of quality control strains, such as Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922, is performed to ensure the accuracy and reproducibility of the results.

Broth Microdilution for Anaerobic Bacteria (General Principles)

The methodology for anaerobic bacteria is similar to that for aerobes but requires specialized media and incubation conditions.

- Media: The broth medium is supplemented to support the growth of anaerobes, such as Brucella broth with hemin, vitamin K1, and laked sheep blood.
- Inoculation and Incubation: All procedures are performed in an anaerobic environment (e.g., an anaerobic chamber) to prevent exposure to oxygen. The inoculated microtiter plates are incubated in an anaerobic atmosphere at 35-37°C for 42-48 hours.



• MIC Determination: The MIC is determined as described for aerobic bacteria.

Conclusion

Omadacycline hydrochloride demonstrates a broad in vitro spectrum of activity against a wide array of clinically significant pathogens. Its potent activity against Gram-positive bacteria, including resistant phenotypes, as well as its coverage of key Gram-negative, anaerobic, and atypical pathogens, underscores its potential as a valuable therapeutic agent in the management of various infectious diseases. The data presented in this guide, obtained through standardized methodologies, provide a robust foundation for further research and clinical evaluation of this novel antibiotic.

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